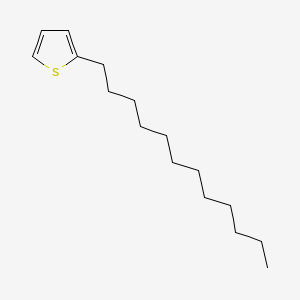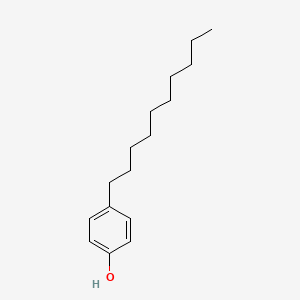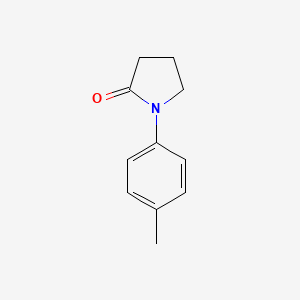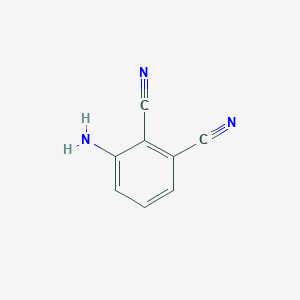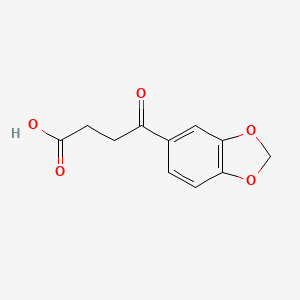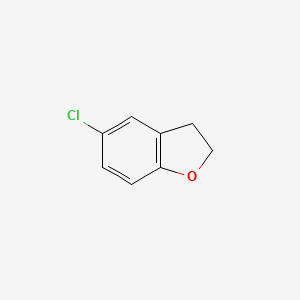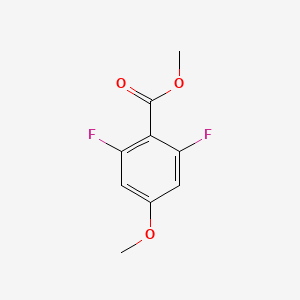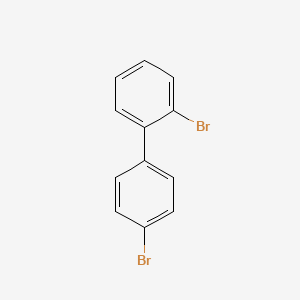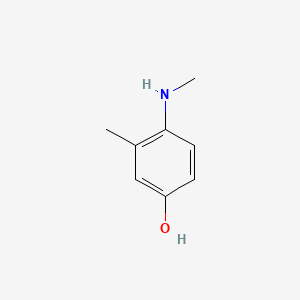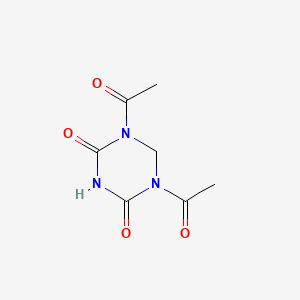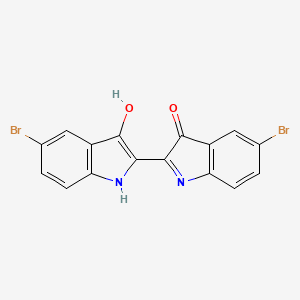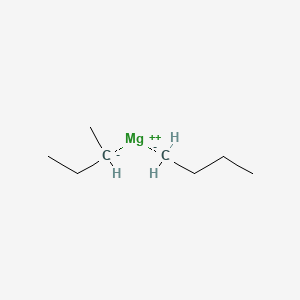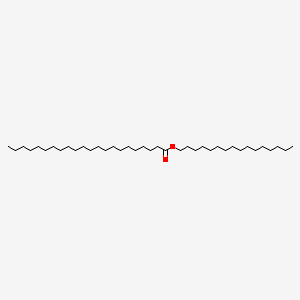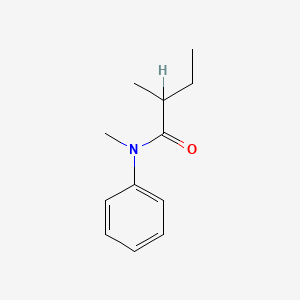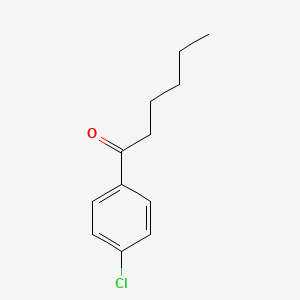
1-(4-Chlorophenyl)hexan-1-one
Vue d'ensemble
Description
1-(4-Chlorophenyl)hexan-1-one is a compound with the molecular formula C12H15ClO . It has a molecular weight of 210.7 and is typically stored at room temperature .
Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)hexan-1-one is a solid at room temperature . It has a molecular weight of 210.70 g/mol and a topological polar surface area of 17.1 Ų . The compound has a complexity of 171 .Applications De Recherche Scientifique
Photodegradation Studies
- Photodegradation in Various Media : The photodegradation of compounds related to 1-(4-Chlorophenyl)hexan-1-one, such as 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, has been studied in different media (air, methanol, dioxane, hexane, and water) using a xenon lamp. These studies help understand the environmental fate and breakdown of such compounds (Guoguang, Xiangning, & Xiao-bai, 2001).
Conformational and Spectroscopic Investigations
- Nonlinear Optical Properties : Research on 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a structurally similar compound, has revealed potential applications in nonlinear optical materials. Density functional theory calculations have been utilized to investigate its electronic properties and interactions (Altürk et al., 2017).
Surfactant Properties and Electrochemical Activity
- Non-Ionic Surfactant Application : 1-(4-Chlorophenyl)-3-dodecanoylthiourea, a compound with a similar chlorophenyl group, has been synthesized and studied for its surfactant properties. It has shown potential in cleaning applications and eco-friendly products due to its critical micelle concentration in different solvents (Ullah et al., 2015).
Liquid Crystalline Material
- Liquid Crystalline Over Large Temperature Range : A study on hexaazatriphenylene-hexacarboxy triimide 1, which includes chlorophenyl groups, demonstrated liquid crystalline properties over a wide temperature range. This suggests potential applications in photoinduced electron-transfer processes (Pieterse et al., 2001).
Photodegradation in Hexane
- Photodegradation by UV Irradiation : Research on the photodegradation of 4-chlorobiphenyl in hexane via UV irradiation provides insights into environmental degradation pathways and reaction kinetics (Qin, Bao, Liu, & Hou, 2006).
Crystal Structure and Optical Applications
- Crystal Structure and Nonlinear Optical Material : The crystal structure of organic nonlinear optical material 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one has been analyzed, indicating its potential in optical applications. The study involved X-ray diffraction and second-harmonic generation efficiency measurements (Crasta et al., 2005).
Antifungal and Antimicrobial Activities
- Potential Antifungal and Antimicrobial Compound : A compoundwith a chlorophenyl group, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, has been synthesized and shown potential as an antifungal and antimicrobial agent. This was established through spectroscopic analysis and quantum chemical calculations, highlighting its relevance in pharmaceutical applications (Eryılmaz et al., 2016).
Bioproduction and Economic Evaluation
- Bioproduction of Chiral Intermediate : The bioreduction of o-chloroacetophenone by Escherichia coli cells to produce (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in chemotherapy drug synthesis, has been studied. This research includes process intensification and economic evaluation, demonstrating the compound's potential in pharmaceutical manufacturing (Eixelsberger et al., 2013).
Photochromic and Fluorescent Properties
- Optical Memory Applications : The synthesis and study of a new unsymmetrical photochromic diarylethene based on a chlorine atom have been conducted. This compound exhibits significant photochromic properties in solution and film, suggesting its use in polarization holographic optical recording media (Tong, Liu, & Cui, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUKDZTHYAFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332481 | |
| Record name | 1-(4-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)hexan-1-one | |
CAS RN |
7295-50-3 | |
| Record name | 1-(4-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLOROHEXANOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



